5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline
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Overview
Description
5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline exerts its effects involves its interaction with specific molecular targets. The pyridine ring and indoline core can bind to enzymes or receptors, modulating their activity. The trifluoromethyl phenyl sulfonyl group can enhance the compound’s stability and binding affinity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Tris(4-(pyridin-4-yl)phenyl)amine: This compound shares the pyridine ring but differs in its overall structure and functional groups.
2,4-Bis(trifluoromethyl)phenylboronic acid: Similar in having a trifluoromethyl group, but with different reactivity and applications.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research .
Properties
IUPAC Name |
5-pyridin-4-yl-1-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2S/c21-20(22,23)17-2-1-3-18(13-17)28(26,27)25-11-8-16-12-15(4-5-19(16)25)14-6-9-24-10-7-14/h1-7,9-10,12-13H,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRITPRQJGAUMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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